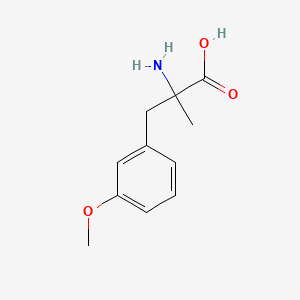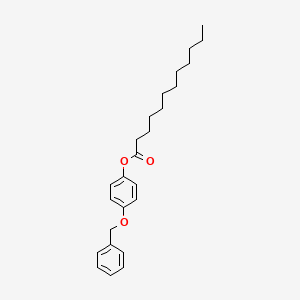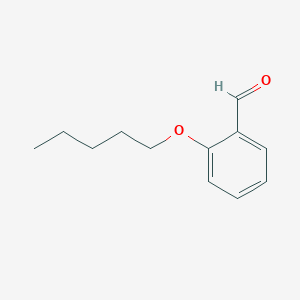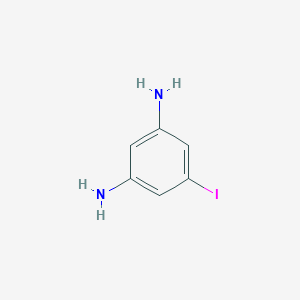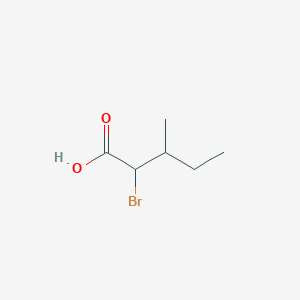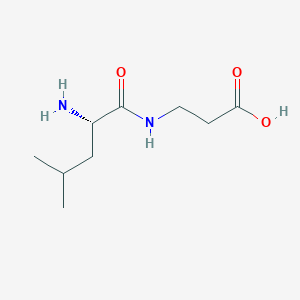
Leu-beta-Ala
描述
Leucyl-beta-alanine, commonly referred to as Leu-beta-Ala, is a dipeptide composed of the amino acids leucine and beta-alanine Leucine is an essential branched-chain amino acid, while beta-alanine is a non-essential amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucyl-beta-alanine typically involves the formation of a peptide bond between leucine and beta-alanine. This can be achieved through standard peptide synthesis techniques, such as:
Solution-phase synthesis: This method involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of leucine is activated using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with the amino group of beta-alanine.
Solid-phase peptide synthesis: This method involves anchoring the C-terminal amino acid (leucine) to a solid resin, followed by sequential addition of protected amino acids (beta-alanine) and deprotection steps. This method is advantageous for synthesizing longer peptides and allows for easy purification.
Industrial Production Methods
Industrial production of Leucyl-beta-alanine may involve large-scale solid-phase peptide synthesis using automated peptide synthesizers. This method ensures high purity and yield, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Leucyl-beta-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the release of leucine and beta-alanine.
Oxidation and Reduction: The amino acid residues in Leucyl-beta-alanine can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Leucine and beta-alanine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the amino acid residues.
科学研究应用
Leucyl-beta-alanine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Pharmacology: It is investigated for its potential therapeutic effects, such as enhancing muscle endurance and reducing fatigue.
Nutrition: It is explored as a dietary supplement to improve athletic performance and muscle recovery.
Industry: It is used in the synthesis of more complex peptides and proteins for various industrial applications.
作用机制
The mechanism of action of Leucyl-beta-alanine involves its interaction with specific molecular targets and pathways. In the context of muscle endurance, beta-alanine is known to increase the levels of carnosine in muscles, which helps buffer acid and reduce fatigue. Leucine, on the other hand, activates the mechanistic target of rapamycin (mTOR) pathway, promoting protein synthesis and muscle growth.
相似化合物的比较
Similar Compounds
Leucyl-alanine: A dipeptide composed of leucine and alanine.
Leucyl-glycine: A dipeptide composed of leucine and glycine.
Leucyl-valine: A dipeptide composed of leucine and valine.
Uniqueness
Leucyl-beta-alanine is unique due to the presence of beta-alanine, which is a precursor to carnosine. This gives it distinct properties related to muscle endurance and fatigue reduction, setting it apart from other leucine-containing dipeptides.
属性
IUPAC Name |
3-[(2-amino-4-methylpentanoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOQFNBROAEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30806-09-8 | |
| Record name | NSC343020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


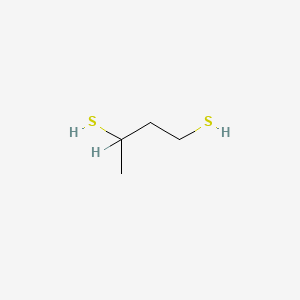


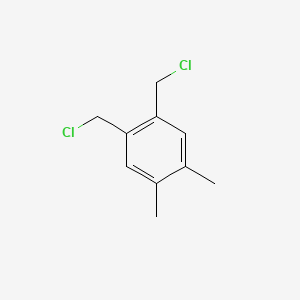
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)
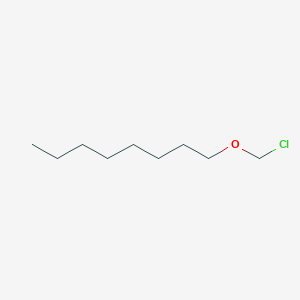
![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)
